molecular formula C18H18N2O3 B2467157 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 922130-32-3

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No. B2467157
CAS RN: 922130-32-3
M. Wt: 310.353
InChI Key: WWPIJQZHQIKPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has been used in the structure of TRIM24 PHD-bromodomain .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using X-ray diffraction . It has been complexed with TRIM24 PHD-bromodomain .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Studies on oxazolidinone derivatives, which share structural similarities with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds, like U-100592 and U-100766, demonstrate potential as novel antibacterial agents due to their unique mechanism of bacterial protein synthesis inhibition and lack of cross-resistance with other antimicrobials (Zurenko et al., 1996).

Cancer Research

Indenoisoquinoline derivatives, which share the isoquinoline moiety with this compound, have been studied for their topoisomerase I (Top1) inhibitory activity and cytotoxicity against cancer cells. These compounds, through their interaction with DNA and Top1, show potent anti-cancer properties, suggesting that structurally related compounds could be explored for their therapeutic potential in oncology (Nagarajan et al., 2006).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-16-9-8-14(11-13(16)7-10-18(20)22)19-17(21)12-23-15-5-3-2-4-6-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPIJQZHQIKPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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